Dimethyl (4-ethylphenyl)propanedioate

Description

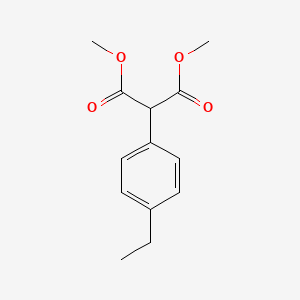

Dimethyl (4-ethylphenyl)propanedioate is an ester derivative of propanedioic acid (malonic acid) featuring a 4-ethylphenyl substituent. This compound is structurally characterized by two methyl ester groups and a central propanedioate backbone, with an ethyl-substituted aromatic ring at the 2-position (based on analogous malonate esters described in the literature) .

Properties

CAS No. |

394207-67-1 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

dimethyl 2-(4-ethylphenyl)propanedioate |

InChI |

InChI=1S/C13H16O4/c1-4-9-5-7-10(8-6-9)11(12(14)16-2)13(15)17-3/h5-8,11H,4H2,1-3H3 |

InChI Key |

NVGAVISZGUHIMT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (4-ethylphenyl)propanedioate can be synthesized through several methods. One common route involves the esterification of 4-ethylphenylpropanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-ethylphenyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products Formed

Oxidation: 4-ethylphenylpropanedioic acid.

Reduction: 4-ethylphenylpropanediol.

Substitution: 4-nitroethylphenylpropanedioate or 4-bromoethylphenylpropanedioate.

Scientific Research Applications

Dimethyl (4-ethylphenyl)propanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of dimethyl (4-ethylphenyl)propanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The compound can also participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Nitro groups (e.g., in dimethyl 2-(3-nitropyridin-2-yl)propanedioate) increase electrophilicity, accelerating reactions like nucleophilic substitutions but raising toxicity concerns . Methoxycarbonyl groups (e.g., in dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate) balance solubility in polar solvents and reactivity, making them ideal for controlled pharmaceutical synthesis .

Synthetic Utility :

- Nitro-substituted analogs are often prioritized in drug development for their reactivity, whereas ethylphenyl derivatives may serve as stable precursors for coupling reactions .

Physicochemical Properties

Table 2: Physical Properties Comparison

Key Findings:

- Solubility : Ethylphenyl and pyridyl derivatives exhibit lower polarity, favoring organic solvents, while methoxycarbonyl-nitro hybrids show intermediate polarity for broader solvent compatibility .

- Stability : Ethylphenyl-substituted malonates are less prone to hydrolysis than nitro-substituted analogs due to reduced electrophilicity .

Environmental and Toxicological Profiles

- Environmental Fate : Ethylphenyl derivatives are predicted to persist longer in soil due to hydrophobic aromatic rings, contrasting with nitro-substituted compounds, which may degrade via microbial nitro-reduction pathways .

- Toxicity : Pyridyl-nitro analogs (e.g., dimethyl 2-(3-nitropyridin-2-yl)propanedioate) pose higher inhalation risks, while ethylphenyl derivatives are less likely to exhibit acute toxicity based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.